molecular formula C16H15ClN2O4 B5522415 5-(2-chlorophenyl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-2-furamide

5-(2-chlorophenyl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-2-furamide

Cat. No.: B5522415
M. Wt: 334.75 g/mol
InChI Key: OFZGHOKERIVLIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-chlorophenyl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-2-furamide is a useful research compound. Its molecular formula is C16H15ClN2O4 and its molecular weight is 334.75 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 334.0720347 g/mol and the complexity rating of the compound is 448. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Antiallergic Agents

A novel class of compounds, including analogs related to the chemical structure of interest, has been identified to possess potent antiallergic activity. These compounds have been tested in animal models, showing significant inhibition of actions caused by serotonin, histamine, and bradykinin, suggesting their potential utility in developing new antiallergic therapeutic agents (Georgiev et al., 1987).

Enzyme Inactivation Mechanism Studies

Research into the inactivation mechanisms of monoamine oxidase (MAO) has utilized compounds with similar structural features, contributing to the understanding of enzyme inactivation. This has implications for the development of drugs targeting MAO, a key enzyme involved in neurotransmitter metabolism (Gates & Silverman, 1989).

Antimicrobial Applications

Compounds bearing resemblance to the chemical structure have been synthesized and evaluated for their antibacterial and antifungal activities. These studies indicate the potential of such compounds to act as lead structures for the development of new antimicrobial agents (Patel & Dhameliya, 2010).

Metabolic Studies

The metabolism of related compounds has been studied in various animals, revealing insights into the biotransformation processes of potential therapeutic agents. These studies provide valuable information for the development of drugs with improved pharmacokinetic profiles (Kobayashi et al., 1987).

DNA Binding Affinity

Research on compounds structurally similar to the one has contributed to the understanding of how certain drugs interact with DNA. This is crucial for the development of drugs designed to modulate gene expression or act on DNA to treat genetic diseases (Laughton et al., 1995).

Properties

IUPAC Name

5-(2-chlorophenyl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O4/c17-12-4-2-1-3-11(12)13-5-6-14(23-13)15(20)18-7-8-19-9-10-22-16(19)21/h1-6H,7-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFZGHOKERIVLIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1CCNC(=O)C2=CC=C(O2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.